2-Methyl-2-[(propylcarbamoyl)amino]propanoic Acid: A Technical Guide to Its Properties, Synthesis, and Application in Peptidomimetic Drug Design
2-Methyl-2-[(propylcarbamoyl)amino]propanoic Acid: A Technical Guide to Its Properties, Synthesis, and Application in Peptidomimetic Drug Design
Executive Summary
In modern medicinal chemistry, the strategic incorporation of conformationally restricted building blocks is paramount for optimizing target affinity and metabolic stability. 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (CAS: 954253-72-6) is a highly specialized, synthetically versatile building block that merges the structural rigidity of α-aminoisobutyric acid (Aib) with the hydrogen-bonding capacity of a propyl-substituted urea motif. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its use in drug design, and a self-validating synthetic protocol for its preparation and analytical verification.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in complex synthetic pathways and its ultimate impact on the pharmacokinetic profile of a lead compound [1]. The molecule features a carboxylic acid for standard peptide coupling, a urea core for robust hydrogen bonding, and a gem-dimethyl group that heavily influences the local conformational landscape.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid |
| CAS Registry Number | 954253-72-6 |
| Molecular Formula | C8H16N2O3 |
| Molecular Weight | 188.22 g/mol |
| SMILES String | CCCNC(=O)NC(C)(C)C(=O)O |
| Hydrogen Bond Donors | 3 (2 × Urea NH, 1 × Carboxyl OH) |
| Hydrogen Bond Acceptors | 3 (1 × Urea C=O, 2 × Carboxyl O) |
| Topological Polar Surface Area (TPSA) | 80.4 Ų |
| Rotatable Bonds | 4 |
Mechanistic Rationale in Drug Design
The architectural design of 2-methyl-2-[(propylcarbamoyl)amino]propanoic acid is not arbitrary; it is a deliberate assembly of pharmacophoric elements designed to address common developability problems in early-stage drug discovery.
The Thorpe-Ingold Effect (Conformational Restriction)
The inclusion of the gem-dimethyl group at the α-carbon (derived from the Aib backbone) induces the Thorpe-Ingold effect . By compressing the internal bond angle between the methyl groups, the reactive functional groups (the urea and the carboxylic acid) are forced into closer spatial proximity. In peptidomimetics, this steric bulk severely restricts the
The Urea Pharmacophore (Metabolic Stability & H-Bonding)
Replacing a standard amide bond with a urea linkage is a classic bioisosteric strategy. The urea moiety provides a dual hydrogen-bond donor system (NH) and a strong hydrogen-bond acceptor (C=O). Furthermore, the delocalization of the nitrogen lone pairs into the carbonyl group imparts significant metabolic stability, rendering the linkage highly resistant to proteolytic and enzymatic cleavage in vivo [3]. The terminal propyl chain adds a flexible, lipophilic tail capable of occupying adjacent hydrophobic pockets within a target receptor or enzyme.
Fig 1: Pharmacophore mapping and structural rationale of the compound.
Synthetic Methodology & Workflow
The synthesis of this compound relies on the nucleophilic addition of an amine to an isocyanate under modified Schotten-Baumann conditions. The causality behind the experimental parameters is critical to preventing side reactions, such as the hydrolysis of the isocyanate or the formation of symmetric ureas.
Step-by-Step Protocol
-
Preparation (Deprotonation): Dissolve 1.0 equivalent of 2-amino-2-methylpropanoic acid (Aib) in an aqueous solution of 1M NaOH (1.1 equivalents).
-
Causality: The basic medium serves a dual purpose: it deprotonates the carboxylic acid to ensure complete aqueous solubility and maintains the α-amine in its nucleophilic, unprotonated state.
-
-
Activation (Temperature Control): Cool the reaction flask to 0 °C using an ice-water bath.
-
Causality: Isocyanate couplings are highly exothermic. Cooling the system mitigates the risk of thermal degradation and suppresses the competing hydrolysis of propyl isocyanate into propylamine (which would react to form 1,3-dipropylurea).
-
-
Coupling: Add 1.05 equivalents of propyl isocyanate dropwise over 30 minutes under vigorous stirring.
-
Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4–6 hours until TLC or LC-MS indicates complete consumption of the starting amino acid.
-
Isolation (Precipitation): Slowly acidify the aqueous mixture with 1M HCl until the pH reaches 2–3.
-
Causality: Acidification protonates the carboxylate back to a carboxylic acid. The loss of the ionic charge drastically reduces the compound's aqueous solubility, driving the precipitation of the target urea-acid.
-
-
Purification: Filter the resulting white precipitate under a vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to yield the highly pure product.
Fig 2: Step-by-step synthetic workflow for urea coupling and isolation.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized building block before its use in downstream peptide coupling, a self-validating analytical system must be employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize Electrospray Ionization (ESI) in positive mode. The expected mass-to-charge ratio (
) for the protonated molecular ion is calculated at 189.12 . The presence of a dominant peak at 189.1 confirms the successful formation of the urea linkage without decarboxylation. -
Nuclear Magnetic Resonance (NMR) Spectroscopy:
H NMR (400 MHz, DMSO- ) is required to confirm the structural connectivity. Key diagnostic signals include:- 12.10 (br s, 1H) – Carboxylic acid proton (confirms successful acidification).
-
6.15 (s, 1H) &
5.90 (t, = 5.8 Hz, 1H) – The two distinct urea NH protons. - 1.30 (s, 6H) – The gem-dimethyl integration (confirms the Aib core).
References
-
Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Topics in Medicinal Chemistry, 2015. Available at:[Link]
-
Ghosh, A. K., & Brindisi, M. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 2020; 63(6): 2751-2788. Available at:[Link]
